An In-depth Technical Guide to Tri-O-benzyl-D-glucal: Physical and Chemical Properties for Researchers and Drug Development Professionals
An In-depth Technical Guide to Tri-O-benzyl-D-glucal: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction
Tri-O-benzyl-D-glucal is a versatile and pivotal synthetic intermediate in carbohydrate chemistry, playing a crucial role as a glycosyl donor in the synthesis of a wide array of complex oligosaccharides, glycoconjugates, and other biologically active molecules.[1][2][3] Its unique structural features, including the protective benzyl groups and the reactive double bond within the pyranose ring, offer enhanced stability and a broad spectrum of chemical reactivity.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of Tri-O-benzyl-D-glucal, along with detailed experimental protocols and logical workflows, to support its application in research and drug development.
Core Physical and Chemical Properties
The fundamental properties of Tri-O-benzyl-D-glucal are summarized below, providing a quick reference for laboratory use.
| Property | Value | References |
| Molecular Formula | C₂₇H₂₈O₄ | [1][2][4][5][6] |
| Molecular Weight | 416.51 g/mol | [1][2][4][5][6] |
| Appearance | White to off-white or pale yellow crystalline powder | [1][4][7] |
| Melting Point | 53-60 °C; commonly cited as 57-58 °C | [1][4][5][7] |
| Boiling Point | 544.9 ± 50.0 °C (Predicted) | [7] |
| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [7] |
| Solubility | Soluble in dichloromethane, chloroform, and DMSO.[7][8][9] May require ultrasonication for dissolution in DMSO.[9] | |
| Optical Rotation | [α]D²⁵ = -2.4° to -3.4° (c=5 in Chloroform); [α]D²⁵ = -2.7° (c=5 in chloroform) | [1][5] |
| Storage | Store in a freezer under -20°C, sealed in a dry environment.[5][7] Some sources suggest refrigeration (0-10°C) under an inert gas. |
Spectral Data
Detailed spectral data is critical for the identification and characterization of Tri-O-benzyl-D-glucal.
| Spectroscopy | Key Data |
| ¹H NMR | Spectra are available for 3,4,6-Tri-O-benzyl-D-glucal.[10][11] |
| ¹³C NMR | Spectra are available for derivatives, indicating common shifts for the core structure.[12] |
| Mass Spectrometry | HRMS (ESI) data is available for derivatives, confirming the core structure's mass.[13] |
| Infrared (IR) | IR spectra are available for derivatives.[14] |
Chemical Properties and Reactivity
Tri-O-benzyl-D-glucal serves as a versatile building block due to the reactivity of its C1-C2 double bond.[3] This unsaturation allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of complex carbohydrates.
Key Reactions:
-
Glycosylation: As a glycosyl donor, it is widely used to form glycosidic bonds, which is fundamental in the synthesis of oligosaccharides and glycoconjugates.[1]
-
Additions to the Double Bond: The double bond can undergo various addition reactions, including hydrogenation, oxidation, hydroxylation, and aminohydroxylation, to introduce diverse functionalities.[3]
-
Claisen-Schmidt Condensation: It can react with aryl methyl ketones in the presence of a base (e.g., 5% aqueous NaOH in ethanol) to form C1-substituted glucalpropenones.[13][14]
-
Palladium-Catalyzed Cross-Dehydrogenative Coupling: The resulting glucalpropenones can further react with styrenes or acrylates in the presence of a Pd(II) catalyst to yield 1,2-disubstituted glucals.[14][15]
-
Haloalkoxylation: It reacts with N-halosuccinimides (e.g., N-bromosuccinimide) in the presence of an alcohol (e.g., methanol) to form 2-halo-2-deoxy glycosides. This reaction is a key step in the synthesis of 2-deoxy-D-glucose.[16]
Experimental Protocols
The following are representative experimental protocols involving Tri-O-benzyl-D-glucal.
Synthesis of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals (Claisen-Schmidt Condensation)
This protocol describes the base-catalyzed condensation of a C-glucosyl aldehyde with an aryl methyl ketone.[13][14]
-
Dissolve β-C-glucopyranosyl aldehyde (1.09 mmol) and the corresponding aryl methyl ketone (1.09 mmol) in ethanol (12 mL).
-
Cool the solution to 0°C with continuous stirring.
-
Add a 5% aqueous solution of NaOH (12 mL) dropwise to the reaction mixture.
-
Continue stirring at 25°C for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure at a temperature below 40°C.
-
Extract the resulting thick liquid with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucal.
Synthesis of Methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-α/β-D-gluco/mannopyranoside (Haloalkoxylation)
This procedure details the bromomethoxylation of Tri-O-benzyl-D-glucal as a step towards the synthesis of 2-deoxy-D-glucose.[16]
-
Dissolve 3,4,6-tri-O-benzyl-D-glucal (0.09 mmol) in a mixture of dichloromethane (20 mL) and methanol (100 mL).
-
Add N-bromosuccinimide (0.09 mmol) to the solution over 10 minutes at room temperature.
-
Stir the reaction mixture for 4 hours.
-
After the reaction is complete, remove the solvent by distillation.
-
Extract the resulting residue with carbon tetrachloride (2 x 100 mL).
-
Concentrate the combined organic phases to obtain the product as a syrup.
Logical Workflows and Diagrams
The following diagrams illustrate the synthetic utility of Tri-O-benzyl-D-glucal.
Caption: Synthetic pathway from D-Glucose to complex chromanes via Tri-O-benzyl-D-glucal derivatives.
Caption: Workflow for the synthesis of 2-Deoxy-D-glucose starting from Tri-O-benzyl-D-glucal.
Conclusion
Tri-O-benzyl-D-glucal is an indispensable tool in modern synthetic carbohydrate chemistry. Its well-defined physical properties and predictable chemical reactivity make it a reliable starting material for the construction of complex and biologically relevant molecules. The information and protocols provided in this guide are intended to facilitate its effective use in the laboratory, empowering researchers and drug development professionals to advance their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chemsynlab.com [chemsynlab.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. トリ-O-ベンジル-D-グルカール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Tri-O-benzyl-D-glucal - [sigmaaldrich.com]
- 7. TRI-O-BENZYL-D-GLUCAL CAS#: 80040-79-5 [m.chemicalbook.com]
- 8. Tri-O-benzyl-D-glucal, 97% | Biochemical Assay Reagents | 55628-54-1 | Invivochem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3,4,6-Tri-O-benzyl-D-glucal(55628-54-1) 1H NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
